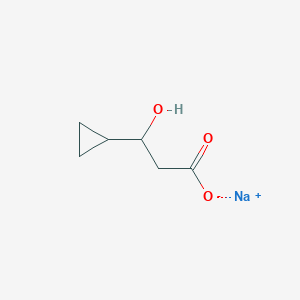

Sodium 3-cyclopropyl-3-hydroxypropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

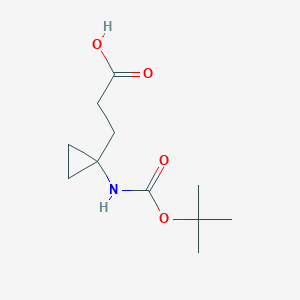

Sodium 3-cyclopropyl-3-hydroxypropanoate is a chemical compound with the molecular formula C6H9NaO3 . It has an average mass of 152.124 Da and a monoisotopic mass of 152.044937 Da .

Molecular Structure Analysis

The InChI code for Sodium 3-cyclopropyl-3-hydroxypropanoate is1S/C6H10O3.Na/c7-5(3-6(8)9)4-1-2-4;/h4-5,7H,1-3H2,(H,8,9);/q;+1/p-1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis

Sodium 3-cyclopropyl-3-hydroxypropanoate is a powder with a molecular weight of 152.13 . It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .Aplicaciones Científicas De Investigación

Biocompatibility and Neuroprotection

Sodium salts of 3-hydroxybutyrate derivatives, related to Sodium 3-cyclopropyl-3-hydroxypropanoate, have been studied for their potential in tissue engineering applications. One study focused on the in vitro effects of these derivatives on cell apoptosis and cytosolic Ca(2+) concentration in mouse glial cells. The findings suggested that these derivatives, due to their inhibitory effect on cell apoptosis mediated by signaling pathways related to the elevation of cytosolic Ca(2+) concentration, could serve as effective neural protective agents. This biocompatibility is crucial for the application of microbial polyhydroxyalkanoates (PHA) in tissue engineering (Xiao et al., 2007).

Radioprotection

Research on sodium 3-amino-2-hydroxypropyl hydrogen phosphorothioate and related compounds has highlighted their potential as radioprotective agents. These compounds, when introduced with hydroxyl groups, have shown high antiradiation activity and low toxicity. The introduction of hydroxyl groups significantly enhanced the radioprotective properties of their nonhydroxylated counterparts, particularly when administered intraperitoneally (Piper et al., 1975).

Analgesia and Inflammation Management

Diclofenac sodium, a non-steroidal anti-inflammatory drug, used as an analgesic in the postoperative period, has been studied for its effects on wound healing. A study focused on the healing of colonic anastomosis in rats indicated that diclofenac sodium had a negative effect on the bursting pressures of the colonic anastomoses and hydroxyproline contents of perianastomotic tissues. These results suggest that the effects of diclofenac sodium on healing should be studied in more detail due to its potential impact on the healing process (Inan et al., 2006).

Cardiovascular and Respiratory Systems

Research into sodium bicarbonate and Tris (hydroxymethyl) aminomethane (THAM) in resuscitation after cardiac arrest in dogs has provided insights into their effectiveness in correcting metabolic acidosis. Both THAM and sodium bicarbonate were equally effective, with THAM initially producing a more pronounced elevation of blood pH. This suggests that either THAM or sodium bicarbonate can be used effectively in correcting metabolic acidosis during cardiac resuscitation, highlighting their potential in acute care settings (Minuck & Sharma, 1977).

Metabolic Effects

A study on the effects of sodium benzoate, a common food preservative, on glucose homeostasis and metabolic profiles in humans did not find a statistically significant effect of acute oral exposure to sodium benzoate on glucose homeostasis. However, it altered four metabolites significantly in response to benzoate. Although no acute adverse effect on glucose homeostasis was observed, further studies are required to explore the metabolic impact of chronic benzoate exposure (Lennerz et al., 2015).

Safety and Hazards

The safety information available indicates that Sodium 3-cyclopropyl-3-hydroxypropanoate may cause skin irritation, serious eye damage, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

sodium;3-cyclopropyl-3-hydroxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.Na/c7-5(3-6(8)9)4-1-2-4;/h4-5,7H,1-3H2,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTFQDVQTDTPJE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(=O)[O-])O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-cyclopropyl-3-hydroxypropanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 3-methyl-5-{[(2-methyl-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B2642936.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2642941.png)

![N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2642945.png)

![[6-[(2-methoxyphenyl)sulfamoyl]-1H-benzimidazol-2-yl]methyl 4-formylbenzoate](/img/structure/B2642953.png)

![3-Chloro-2-[2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2642956.png)